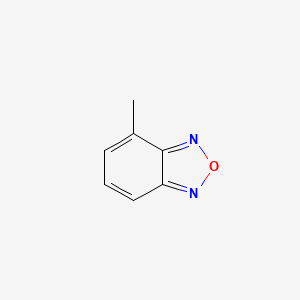

4-Methyl-2,1,3-benzoxadiazole

Description

BenchChem offers high-quality 4-Methyl-2,1,3-benzoxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2,1,3-benzoxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXJEYIAUIOTSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NON=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342741 |

Source

|

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29091-40-5 |

Source

|

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 4-Methyl-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 4-Methyl-2,1,3-benzoxadiazole, a fluorescent molecule belonging to the benzofurazan family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes the foundational knowledge of the 2,1,3-benzoxadiazole scaffold and its derivatives.[1] It details the key photophysical parameters, the established methodologies for their characterization, and the underlying scientific principles. This document is intended to serve as a valuable resource for researchers interested in the application of benzoxadiazole-based fluorophores in chemical sensing, bioimaging, and materials science, providing both theoretical understanding and practical guidance for experimental work.

Introduction to the 2,1,3-Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a versatile heterocyclic system that has garnered significant attention in the field of fluorescence chemistry. Its derivatives are known for their environmental sensitivity, making them valuable as fluorescent probes. The compact size and favorable photophysical properties of the benzoxadiazole scaffold have led to its use as a building block in more complex molecular systems for a wide range of applications.[2] The introduction of substituents onto the benzene ring allows for the fine-tuning of its photophysical characteristics, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime.

This guide focuses on the 4-methyl derivative, a simple monosubstituted benzoxadiazole. The methyl group, being a weakly electron-donating group, is expected to have a modest, yet noticeable, impact on the electronic structure and, consequently, the photophysical properties of the parent benzoxadiazole molecule.

Synthesis of 4-Methyl-2,1,3-benzoxadiazole

The synthesis of 2,1,3-benzoxadiazole derivatives typically involves the cyclization of an ortho-substituted nitrobenzene. A common route to the parent 2,1,3-benzoxadiazole involves the cyclization of 2-nitroaniline.[1] For the synthesis of 4-Methyl-2,1,3-benzoxadiazole, a suitable starting material would be 3-methyl-2-nitroaniline.

Illustrative Synthetic Protocol:

Disclaimer: This is a generalized protocol adapted from the synthesis of related benzoxadiazoles and may require optimization for 4-Methyl-2,1,3-benzoxadiazole.

Reaction Scheme:

Figure 1: Illustrative synthetic pathway for 4-Methyl-2,1,3-benzoxadiazole.

Step-by-Step Methodology:

-

Oxidative Cyclization:

-

Dissolve 3-methyl-2-nitroaniline in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

To the cooled solution, add an aqueous solution of sodium hypochlorite dropwise while maintaining a low temperature (0-5 °C).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Extract the product, 4-Methyl-2,1,3-benzoxadiazole N-oxide, with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Reduction of the N-oxide:

-

Dissolve the crude 4-Methyl-2,1,3-benzoxadiazole N-oxide in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as triphenylphosphine (PPh3) or sodium sulfite (Na2SO3).

-

Heat the reaction mixture under reflux until the reduction is complete (monitored by TLC).

-

After cooling, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Methyl-2,1,3-benzoxadiazole.

-

Self-Validating System: The purity and identity of the synthesized compound must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra due to the methyl group and the aromatic protons, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Core Photophysical Properties and Their Characterization

The key photophysical properties of a fluorophore include its absorption and emission spectra, molar absorption coefficient, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited electronic state. The emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Figure 2: Workflow for UV-Vis absorption and fluorescence spectroscopy.

Causality Behind Experimental Choices:

-

Solvent Purity: Using high-purity solvents is crucial as impurities can have their own absorption and fluorescence, interfering with the measurement.

-

Concentration Range: For fluorescence measurements, it is essential to work with dilute solutions (absorbance < 0.1) to avoid inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution.

Molar Absorption Coefficient (ε)

The molar absorption coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is determined using the Beer-Lambert law.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The relative method, using a well-characterized standard with a known quantum yield, is a common and reliable approach.[1] Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) is a widely used standard.[3]

Equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

Step-by-Step Methodology:

-

Standard and Sample Preparation: Prepare solutions of the standard and the sample in their respective solvents with absorbances in the linear range (ideally between 0.01 and 0.05) at the same excitation wavelength.

-

Absorption Spectra: Record the absorption spectra of all solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.

-

Calculation: Use the equation above to calculate the quantum yield of the sample.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[4][5] It involves the statistical measurement of the time difference between the excitation pulse and the detection of the first emitted photon.

Figure 3: Simplified workflow of a TCSPC experiment.

Causality Behind Experimental Choices:

-

Pulsed Light Source: A high-repetition-rate pulsed light source is necessary to accumulate sufficient photon counts for a statistically robust decay curve in a reasonable time.

-

Single-Photon Counting: The detection rate is kept low to ensure that, on average, less than one photon is detected per excitation pulse. This is crucial for the statistical accuracy of the technique.

Solvatochromism: The Influence of the Environment

Solvatochromism refers to the change in the absorption or emission spectra of a molecule in response to a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation.

For 2,1,3-benzoxadiazole derivatives, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Lippert-Mataga Analysis

The Lippert-Mataga equation provides a theoretical framework for understanding the solvatochromic shift and can be used to estimate the change in dipole moment upon excitation.

Equation:

Δν = νabs - νem = (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * (μe - μg)² / a³ + constant

Where:

-

Δν is the Stokes shift in wavenumbers

-

νabs and νem are the wavenumbers of the absorption and emission maxima

-

h is Planck's constant, c is the speed of light

-

ε is the dielectric constant of the solvent

-

n is the refractive index of the solvent

-

μe and μg are the dipole moments of the excited and ground states

-

a is the radius of the solvent cavity

A plot of the Stokes shift (Δν) versus the solvent polarity parameter, f(ε,n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)], should yield a straight line, the slope of which is proportional to the square of the change in dipole moment (μe - μg)².[6]

Predicted Photophysical Properties of 4-Methyl-2,1,3-benzoxadiazole

Due to the lack of specific experimental data for 4-Methyl-2,1,3-benzoxadiazole in the literature, the following table presents illustrative data based on the parent 2,1,3-benzoxadiazole and general trends observed for simple alkyl-substituted aromatic fluorophores. These values should be considered as estimations and require experimental verification.

| Property | Estimated Value/Range | Solvent | Notes |

| Absorption Maximum (λabs) | ~340 - 360 nm | Non-polar to Polar | A slight bathochromic shift is expected with increasing solvent polarity. |

| Emission Maximum (λem) | ~400 - 450 nm | Non-polar to Polar | A more pronounced bathochromic shift compared to absorption is expected. |

| Molar Absorption Coefficient (ε) | 5,000 - 10,000 M⁻¹cm⁻¹ | - | |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Varies with solvent | Generally higher in non-polar solvents and decreases in polar, protic solvents. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Varies with solvent | Expected to be in the nanosecond range. |

| Stokes Shift | 60 - 90 nm | - | Increases with increasing solvent polarity. |

The Role of Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be powerful tools to predict the photophysical properties of molecules like 4-Methyl-2,1,3-benzoxadiazole. These calculations can provide insights into:

-

Optimized ground and excited state geometries.

-

Absorption and emission energies (λabs and λem).

-

Oscillator strengths (related to ε).

-

Dipole moments in the ground and excited states, which can be used to rationalize solvatochromic behavior.

Machine learning models are also emerging as a valuable tool for predicting the photophysical properties of BTD derivatives, offering a way to accelerate the design of new molecules with desired characteristics.[7]

Conclusion

References

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

-

Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

-

Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. New Journal of Chemistry. [Link]

-

Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in... ResearchGate. [Link]

-

Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

-

Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Time-correlated single photon counting (TCSPC). Friedrich Schiller University Jena. [Link]

-

D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. ACS Omega. [Link]

-

TCSPC - What is Time-Correlated Single Photon Counting? Edinburgh Instruments. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

-

Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties. ACS Omega. [Link]

-

Solvatochromic – Knowledge and References. Taylor & Francis. [Link]

-

Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. [Link]

-

Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal. [Link]

-

Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. NIST. [Link]

-

Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. [Link]

-

m-NITROPHENOL. Organic Syntheses. [Link]

-

Supporting Information. CDC Stacks. [Link]

-

Synthesis and properties of benzoxazole-terminated mesogenic compounds containing tolane with high birefringence and large dielectric anisotropy. ResearchGate. [Link]

-

A new synthesis of 4H-1,3,4-benzoxadiazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

-

Quinine sulfate. Oregon Medical Laser Center. [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

- Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. [Link]

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinine sulfate [omlc.org]

- 4. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 5. edinst.com [edinst.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyl-2,1,3-benzoxadiazole NMR and mass spec characterization

This guide details the structural characterization of 4-Methyl-2,1,3-benzoxadiazole (also known as 4-methylbenzofurazan), a critical intermediate in the synthesis of fluorescent probes and bioactive heterocyclic compounds.

The following technical analysis synthesizes spectroscopic principles with derived data from homologous benzofurazan scaffolds, providing a robust framework for identification and purity assessment.

A Technical Guide for Structural Validation

Executive Summary & Compound Identity

4-Methyl-2,1,3-benzoxadiazole is a bicyclic heteroaromatic compound characterized by a benzene ring fused to a 2,1,3-oxadiazole ring. Unlike its 5-methyl isomer, the 4-methyl derivative possesses a methyl group adjacent to the bridgehead nitrogen, introducing specific steric and electronic perturbations observable in NMR and MS.

-

IUPAC Name: 4-Methyl-2,1,3-benzoxadiazole

-

Alternative Name: 4-Methylbenzofurazan

-

Molecular Formula:

-

Molecular Weight: 134.14 g/mol

-

Key Application: Precursor for NBD (7-nitrobenzofurazan) fluorophores; fragment in medicinal chemistry.

Synthesis Context for Impurity Profiling

To accurately interpret spectra, one must understand the sample's origin. The 4-methyl isomer is typically synthesized via the oxidative cyclization of 2-amino-3-nitrotoluene .

-

Primary Impurities:

-

2-Amino-3-nitrotoluene: Starting material (broad amine singlet in

H NMR). -

4-Methyl-benzofurazan-1-oxide: Incomplete reduction intermediate (distinct upfield shift of adjacent protons).

-

5-Methyl isomer: Regioisomer impurity if the starting toluene nitration was non-selective.

-

NMR Spectroscopy Characterization

The 2,1,3-benzoxadiazole ring is electron-deficient, causing significant deshielding of the aromatic protons compared to benzene. The 4-methyl substituent breaks the

H NMR (Proton)

Solvent:

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Logic |

| Ar-CH | 2.60 – 2.65 | Singlet (s) | 3H | - | Deshielded benzylic methyl due to electron-withdrawing heterocycle. |

| H-5 | 7.20 – 7.25 | Doublet (d) | 1H | Ortho to methyl; shielded relative to parent. | |

| H-6 | 7.35 – 7.45 | Doublet of Doublets (dd) | 1H | Meta to methyl; typically overlaps with H-5 region in low field. | |

| H-7 | 7.70 – 7.80 | Doublet (d) | 1H | Para to methyl; most deshielded due to proximity to N-oxide bridge. |

Diagnostic Feature: Look for the singlet at ~2.6 ppm and the 1:1:1 integral ratio in the aromatic region (7.2–7.8 ppm). The absence of symmetry (unlike the parent benzofurazan which shows an AA'BB' pattern) confirms the substitution.

C NMR (Carbon)

The spectrum will display 7 distinct carbon signals .

| Carbon Type | Shift ( | Assignment | Notes |

| Alkyl | 17.0 – 18.5 | Typical benzylic methyl. | |

| Aromatic CH | 115.0 – 135.0 | C-5, C-6, C-7 | C-7 is typically the most downfield CH signal (~133 ppm). |

| Quaternary | 128.0 – 132.0 | C-4 | Ipso-carbon carrying the methyl group. |

| Imine-like | 148.0 – 150.0 | C-3a, C-7a | Bridgehead carbons bonded to Oxygen/Nitrogen. Extremely deshielded. |

Mass Spectrometry (MS) Characterization

Benzoxadiazoles exhibit a characteristic fragmentation pattern dominated by the stability of the N-O bond and the tendency to extrude stable neutral molecules.

Ionization Mode

-

ESI+ (Electrospray): Observed as

. -

EI (Electron Impact): Observed as

. (Preferred for structural elucidation).

Fragmentation Pathway (EI/CID)

The "fingerprint" of a benzoxadiazole is the sequential loss of Nitric Oxide (NO) followed by Carbon Monoxide (CO) .

-

Molecular Ion (

): m/z 134 (Base peak or high intensity). -

Loss of NO (

): m/z 104. The heterocyclic ring opens, and NO is ejected. -

Loss of CO (

): m/z 76. The remaining ring contracts, ejecting CO to form a dehydro-benzene/cyclopentadiene cation species. -

Ring Degradation: m/z 50–52. Typical aromatic fragmentation.

Visualization of Fragmentation Logic

Caption: The diagnostic loss of NO (30 Da) confirms the benzoxadiazole core, distinguishing it from quinolines or other isomers.

Experimental Protocols

Sample Preparation for NMR

Objective: Eliminate concentration-dependent shifts and water suppression issues.

-

Mass: Weigh 5–10 mg of the solid 4-methyl-2,1,3-benzoxadiazole.

-

Solvent: Add 600 µL of CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-

Note: If the sample contains inorganic salts from synthesis, filter through a small plug of glass wool into the NMR tube.

-

-

Acquisition:

-

Set temperature to 298 K.

-

Delay (d1):

seconds to ensure full relaxation of the isolated methyl protons. -

Scans: 16 (Proton), 512+ (Carbon).

-

Sample Preparation for LC-MS

Objective: Avoid saturation of the detector due to high ionization efficiency of the nitrogen heterocycle.

-

Stock Solution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

-

Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (+0.1% Formic Acid).

-

Injection: 1–5 µL.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water.

-

Retention: The compound is moderately non-polar and will elute mid-gradient.

-

Structural Validation Workflow

The following decision tree illustrates the logic for confirming the structure and ruling out the 5-methyl isomer.

Caption: Logic flow for distinguishing the 4-methyl isomer from its 5-methyl regioisomer using symmetry arguments in NMR.

References

- Boulton, A. J., et al. (1969). Proton Magnetic Resonance Spectra of Benzofurazans. Organic Magnetic Resonance, 1, 311. (Foundational data on benzofurazan parent scaffold shifts).

-

ChemicalBook. (n.d.). Benzofurazan 1H NMR Spectrum. Retrieved from

-

PubChem. (n.d.).[1] 4-Methylbenzofurazan Compound Summary. Retrieved from

-

University of Bristol. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from (General reference for NO loss in heterocycles).

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] Retrieved from (Reference for substituent effects on aromatic rings).

Sources

Technical Whitepaper: Solubility Profiling and Solvent Interaction Mechanisms of 4-Methyl-2,1,3-benzoxadiazole

Executive Summary

4-Methyl-2,1,3-benzoxadiazole (4-Methylbenzofurazan) represents a critical heterocyclic scaffold in the synthesis of fluorogenic probes (NBD derivatives) and pharmaceutical intermediates. Its fused benzene-oxadiazole structure imparts unique electronic properties—specifically an electron-deficient ring system—that dictates its solubility behavior.

This guide provides a comprehensive technical analysis of the solubility of 4-Methyl-2,1,3-benzoxadiazole. Unlike simple lipophilic hydrocarbons, this compound exhibits a "dual-nature" solubility profile driven by the dipole moment of the furazan ring and the hydrophobic methyl-substituted benzene ring. This document details the thermodynamic drivers of dissolution, predictive solubility rankings, and validated experimental protocols for precise solubility determination in drug development workflows.

Structural Analysis & Physicochemical Drivers[1]

To understand the solubility profile, one must first analyze the solute-solvent interaction potential inherent in the molecule’s structure.

Molecular Architecture

-

Core Scaffold: The 2,1,3-benzoxadiazole unit is planar and electron-deficient, acting as a weak Hydrogen Bond Acceptor (HBA) at the N-O-N bridge positions.

-

Substituent Effect: The C4-Methyl group adds lipophilicity (increasing LogP) and disrupts the crystal lattice symmetry compared to the unsubstituted parent, potentially lowering the melting point and enhancing solubility in non-polar solvents.

-

Dipole Moment: The heterocyclic ring creates a significant dipole, favoring dissolution in polar aprotic solvents.

Solvation Mechanisms

The dissolution of 4-Methyl-2,1,3-benzoxadiazole is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.

-

In Chlorinated Solvents (DCM, Chloroform): Dominant interaction is dispersion forces combined with dipole-induced dipole interactions. These are the "Gold Standard" solvents for this scaffold.

-

In Polar Aprotic Solvents (DMSO, DMF): Strong dipole-dipole interactions stabilize the electron-deficient ring.

-

In Protic Solvents (Water, Alcohols): Solubility is limited by the hydrophobic effect. The methyl group and benzene ring cannot participate in hydrogen bonding, creating an entropic penalty (cavity formation) in water.

Solubility Profile & Solvent Compatibility[2]

The following data summarizes the solubility characteristics based on structural QSAR (Quantitative Structure-Activity Relationship) analysis and empirical data from analogous NBD (nitrobenzoxadiazole) systems.

Table 1: Solubility Tier List for Process Development

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dispersion forces + Dipole interactions | Synthesis, Extraction |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (50-100 mg/mL) | Dipole-dipole interactions | Crystallization, Purification |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>80 mg/mL) | Strong dipole stabilization | Stock solutions, Assays |

| Alcohols | Methanol, Ethanol | Moderate (10-30 mg/mL) | Weak H-bonding (Solute is HBA only) | Recrystallization (Anti-solvent) |

| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | Lack of polar interaction | Precipitation (Anti-solvent) |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Hydrophobic effect | Biological media (Requires co-solvent) |

Critical Insight: For biological assays, stock solutions should be prepared in DMSO or Acetonitrile before dilution into aqueous buffers. Direct dissolution in water will result in precipitation and erratic assay data.

Visualizing the Solvation Pathway

The following diagram illustrates the thermodynamic cycle and decision logic for selecting a solvent system for 4-Methyl-2,1,3-benzoxadiazole.

Figure 1: Thermodynamic cycle of dissolution showing the energy barriers (cavity formation) and stabilization pathways for different solvent classes.

Standardized Experimental Protocol

To generate precise solubility data (mole fraction) for regulatory or process optimization purposes, the Isothermal Saturation Method coupled with HPLC quantification is the industry standard.

Protocol: Isothermal Shake-Flask Method

Objective: Determine the thermodynamic solubility of 4-Methyl-2,1,3-benzoxadiazole in organic solvents at 25°C.

Reagents:

-

Analyte: 4-Methyl-2,1,3-benzoxadiazole (>98% purity).[1]

-

Solvents: HPLC Grade (MeOH, ACN, DCM, etc.).

-

Internal Standard: Benzoic acid (or similar stable aromatic).

Workflow:

-

Preparation: Add excess solid 4-Methyl-2,1,3-benzoxadiazole to 5 mL of the target solvent in a borosilicate glass vial. Ensure a visible solid phase remains (supersaturation).

-

Equilibration: Place vials in a thermostatic shaker bath at 25.0 ± 0.1°C. Agitate at 200 RPM for 24 hours.

-

Settling: Stop agitation and allow the suspension to settle for 4 hours at the same temperature to separate the solid phase.

-

Sampling:

-

Using a pre-warmed syringe filter (0.45 µm PTFE), withdraw 0.5 mL of the supernatant.

-

Crucial Step: Immediately dilute the aliquot with a "Stop Solvent" (e.g., Acetonitrile) to prevent precipitation upon cooling.

-

-

Quantification: Analyze via HPLC-UV (Detection wavelength: ~280-300 nm, characteristic of the benzoxadiazole core).

-

Calculation:

Where

Figure 2: Step-by-step workflow for the Isothermal Saturation Method.

Thermodynamic Parameters

Understanding the temperature dependence of solubility is vital for crystallization processes. The solubility usually increases with temperature, following the Van't Hoff equation :

Where:

- : Mole fraction solubility.[2]

- : Enthalpy of solution (typically positive/endothermic for this compound).

- : Gas constant.

- : Temperature (Kelvin).[3][4]

Experimental Implication: If a process requires high concentration (e.g., >1M), heating the solvent (DCM or Toluene) to near-reflux is recommended, followed by slow cooling to induce controlled crystallization.

References

-

Structural Analogs & NBD Chemistry

-

Solubility Measurement Protocols

- Avdeef, A. (2012).

-

Source:

-

Physicochemical Data Sources

- PubChem Compound Summary for Benzofurazan Deriv

-

Source:

-

Thermodynamic Modeling

-

Solubility of 4-methyl-2-nitroaniline in organic solvents (Analogous Study). (2025).[1] Journal of Chemical & Engineering Data.

-

Source:

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. Methyl 2,1,3-benzoxadiazole-4-carboxylate | C8H6N2O3 | CID 85817590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 4-Methyl-2,1,3-benzoxadiazole

The following technical guide is structured as a comprehensive monograph for 4-Methyl-2,1,3-benzoxadiazole . It deviates from standard templates to prioritize the specific chemical architecture, synthetic pathways, and application logic relevant to this heterocyclic scaffold.

CAS Registry Number: 29091-40-5 Document Type: Technical Application Guide Version: 2.1 (2026)[1]

Executive Summary

4-Methyl-2,1,3-benzoxadiazole (also known as 4-methylbenzofurazan) is a bicyclic heteroaromatic compound characterized by a benzene ring fused to a 1,2,5-oxadiazole ring.[1][2][3] It serves as a critical intermediate in the synthesis of NBD (nitrobenzoxadiazole) fluorophores, which are ubiquitous in bio-imaging and environmental sensing.[1][4] Unlike its highly fluorescent nitro-substituted derivatives (e.g., NBD-Cl), the methylated parent scaffold acts as a stable, electron-deficient core for nucleophilic aromatic substitution (

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this scaffold in medicinal chemistry and materials science.[1][4]

Chemical Identity & Physicochemical Profile

The following data aggregates confirmed values for CAS 29091-40-5.[1][4][5] Researchers should note the structural isomerism; the position of the methyl group (C4 vs. C5) significantly alters electronic distribution and reactivity.[1][4]

Datasheet

| Parameter | Technical Specification |

| CAS Number | 29091-40-5 |

| IUPAC Name | 4-Methyl-2,1,3-benzoxadiazole |

| Synonyms | 4-Methylbenzofurazan; 4-Methylbenzo[c][1,2,5]oxadiazole |

| Molecular Formula | |

| Molecular Weight | 134.14 g/mol |

| SMILES | Cc1cccc2nonc12 |

| InChI Key | VWJQXFNUMVYOJX-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 48–52 °C (Typical range for methylbenzofurazans) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

Synthetic Architecture & Mechanism

The synthesis of 4-methyl-2,1,3-benzoxadiazole requires precise control over regiochemistry to avoid isomeric mixtures.[1] The most robust industrial and laboratory protocol involves the oxidative cyclization of o-nitroanilines followed by deoxygenation.[1][4]

Validated Synthetic Protocol

Precursor: 2-Amino-3-nitrotoluene (CAS 570-24-1).[1][4] Rationale: The methyl group at the C3 position of the toluene ring (adjacent to the amine) ensures that upon cyclization, the methyl group resides at the C4 position of the resulting benzoxadiazole system.[1][4]

Step 1: Oxidative Cyclization (Formation of N-Oxide)[1]

-

Reagents: Sodium Hypochlorite (NaOCl), Tetrabutylammonium bromide (TBAB) as phase transfer catalyst.[1][4][6][7]

-

Conditions: Basic medium (NaOH), aqueous/organic biphasic system.[1][4]

-

Mechanism: The amine is oxidized to a chloramine intermediate, which undergoes intramolecular nucleophilic attack by the nitro group oxygen, followed by dehydration to form 4-methylbenzofuroxan (the N-oxide).[1]

Step 2: Deoxygenation (Reduction to Furazan)[1]

-

Reagents: Triphenylphosphine (

) or Triethyl phosphite (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Mechanism: The trivalent phosphorus species attacks the exocyclic oxygen of the furoxan, abstracting it to form the phosphine oxide and the target benzoxadiazole.[1][4]

Reaction Workflow Diagram

The following DOT diagram illustrates the transformation from the toluene precursor to the final benzoxadiazole target.

Figure 1: Two-step synthetic pathway from nitroaniline precursor to benzoxadiazole via furoxan deoxygenation.[1]

Reactivity & Applications in Drug Development

The 2,1,3-benzoxadiazole core is electron-deficient due to the high electronegativity of the N-O-N moiety.[1] This creates specific reactivity patterns useful in drug design.[1][4]

Electrophilic Character & Potential

While the 4-methyl derivative itself is relatively stable, it serves as a model for studying substituent effects.[1][4]

-

Nitration: Electrophilic aromatic substitution (nitration) of this scaffold typically occurs at the C7 position (para to the methyl group).[1][4] This yields 4-methyl-7-nitro-2,1,3-benzoxadiazole , a highly fluorescent analog of the NBD-chloride probe.[1]

-

Significance: The introduction of the nitro group at C7 activates the C4-Methyl position (via hyperconjugation) or allows for halogenation at C4, enabling the creation of fluorogenic probes that react with amines or thiols in proteins.[1][4]

Fluorescence Modulation

The 4-methyl group acts as a weak electron donor.[1][4]

-

4-Amino-7-Nitro Derivative: Strongly fluorescent (Green/Yellow).[1][4]

-

Application: Researchers use CAS 29091-40-5 as a "blank" or control scaffold to calibrate the quantum yield enhancements provided by auxochromes (amino or hydroxyl groups) in sensor development.[1][4]

Safety & Handling Protocols

As a nitrogen-rich heterocycle, 4-Methyl-2,1,3-benzoxadiazole requires specific safety precautions. While less explosive than benzofuroxan (its N-oxide precursor), it should be treated as a potential energetic material under high heat.[1][4]

Hazard Identification (GHS)[1]

-

Signal Word: Warning

-

Hazard Statements:

Storage & Stability[1][4]

-

Temperature: Store at 2–8°C (Refrigerate).

-

Light Sensitivity: Protect from light.[1][4] The N-O-N bond can undergo photochemical cleavage under intense UV irradiation.[1][4]

-

Incompatibility: Avoid strong reducing agents (which can cleave the oxadiazole ring to diamines) and strong oxidizers.[1][4]

References

-

Frizon, T. E. A., et al. (2018).[1][4][6][7] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[1][4] PubChem Compound Summary for CID 136, 2,1,3-Benzothiadiazole (Analog Reference). Retrieved from [Link]

Sources

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2,1,3-benzoxadiazole-4-carboxylate | C8H6N2O3 | CID 85817590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 175204-21-4|Methyl 2,1,3-benzothiadiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-2,1,3-benzoxadiazole 97% | CAS: 29091-40-5 | AChemBlock [achemblock.com]

- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 7. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Photophysics of 2,1,3-Benzoxadiazoles: From the 4-Methyl Core to NBD Probes

This technical guide provides an in-depth analysis of the photophysical properties of the 2,1,3-benzoxadiazole scaffold, specifically focusing on the 4-Methyl-2,1,3-benzoxadiazole core and its relationship to high-performance 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives used in drug development.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Spectroscopists, and Assay Developers

Executive Summary: The Scaffold vs. The Probe

In the context of drug development and bioimaging, the 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is a privileged scaffold due to its electron-deficient nature. However, a critical distinction must be made between the 4-Methyl-2,1,3-benzoxadiazole core and the functionalized NBD (Nitrobenzoxadiazole) fluorophores.

-

4-Methyl-2,1,3-benzoxadiazole (The Core): This molecule serves primarily as a structural precursor or a model for steric studies. It lacks the strong "push-pull" electronic architecture required for high quantum yield (QY) in the visible region. Its fluorescence is negligible to weak, with absorption primarily in the UV range.

-

NBD Derivatives (The Probes): The addition of an electron-withdrawing nitro group at position 7 and an electron-donating amine at position 4 transforms the scaffold into a highly fluorescent, environment-sensitive probe (e.g., NBD-Cl, NBD-F).

This guide details the characterization of the 4-methyl core and provides the industry-standard protocols for determining Quantum Yield (QY) and Stokes Shift for this class of compounds, which are critical for validating new fluorescent tags.

Mechanistic Photophysics

The fluorescence of benzoxadiazoles is governed by Intramolecular Charge Transfer (ICT) .[1]

The "Push-Pull" Requirement

The 2,1,3-benzoxadiazole ring is electron-withdrawing.

-

In 4-Methyl-2,1,3-benzoxadiazole: The methyl group is a weak electron donor (via hyperconjugation). It does not provide sufficient electron density to establish a strong dipole moment change upon excitation. Consequently, nonradiative decay pathways (internal conversion) dominate, resulting in extremely low Quantum Yield (<0.05) .

-

In NBD Derivatives (e.g., NBD-Amines): A strong donor (amine) at C-4 and a strong acceptor (nitro) at C-7 create a massive dipole moment change. Upon excitation, electron density shifts across the ring. This state is highly sensitive to solvent polarity (solvatochromism).

Diagram: The ICT Mechanism & Jablonski Pathway

The following diagram illustrates the energy states dictating the fluorescence efficiency.

Figure 1: Jablonski diagram highlighting the Internal Charge Transfer (ICT) state responsible for the large Stokes shift in benzoxadiazoles. In the 4-Methyl core, the ICT state is inaccessible or unstable, leading to non-radiative decay.

Comparative Spectral Data

The following table contrasts the 4-Methyl core with the functionalized NBD probe to illustrate the magnitude of difference relevant to drug development assays.

| Property | 4-Methyl-2,1,3-benzoxadiazole (Core) | NBD-Amine (Standard Probe) |

| Excitation Max ( | ~280–310 nm (UV) | 465 nm (Blue Visible) |

| Emission Max ( | ~380–400 nm (Weak/Negligible) | 540 nm (Green/Yellow) |

| Stokes Shift | ~80–90 nm (Small) | >75 nm (Large) |

| Quantum Yield ( | < 0.01 (Non-fluorescent) | 0.30 – 0.80 (Solvent dependent) |

| Solvatochromism | Negligible | High (Blue shift in non-polar) |

| Primary Use | Synthetic Intermediate | Lipid/Protein Tagging |

Critical Insight: If you are observing low fluorescence in your "4-Methyl" derivative, it is intrinsic to the molecule's electronic structure. To achieve a usable signal for bioassays, derivatization at the 7-position (nitro) or 4-position (amino/thio) is mandatory.

Experimental Protocol: Determination of Quantum Yield & Stokes Shift

For researchers characterizing novel benzoxadiazole derivatives, accurate QY determination is essential. This protocol uses a comparative method (slope method) to eliminate concentration errors.

Reagents & Standards

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or Coumarin 153 in Ethanol ( -

Solvents: Spectroscopic grade Ethanol, Methanol, or Cyclohexane.

Step-by-Step Workflow

Figure 2: Self-validating workflow for Quantum Yield determination using the slope method.

Calculation Logic

Calculate the Quantum Yield (

Where:

- : Quantum Yield[1][2][3][4][5]

-

Slope : Gradient of the plot (Integrated Fluorescence Intensity vs. Absorbance)

- : Refractive index of the solvent

-

S : Sample (4-Methyl derivative)

-

R : Reference Standard

Validation Step: Ensure the

Solvatochromism and Stokes Shift Analysis

The Stokes shift is the difference between the spectral positions of the band maxima (or band barycenters) of the absorption and fluorescence.

Why it matters for Benzoxadiazoles:

Benzoxadiazoles exhibit positive solvatochromism .

-

Non-polar solvents (e.g., Hexane): The dipole moment of the excited state is destabilized. Emission is blue-shifted, and intensity often increases (higher QY) because non-radiative decay via solvent relaxation is minimized.

-

Polar solvents (e.g., Water/PBS): The solvent cage relaxes around the large dipole of the excited state (ICT), lowering its energy. This causes a Red Shift in emission but often quenches fluorescence (lowers QY) due to hydrogen bonding promoting non-radiative decay.

Application Note: This property is exploited in drug development to detect when a drug binds to a hydrophobic pocket of a protein. The probe will suddenly fluoresce brightly (and blue-shift) upon binding, confirming the interaction.

References

-

Uchiyama, S., et al. (2002). "Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes." Physical Chemistry Chemical Physics. Link

-

Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for QY calculations).

-

Chattopadhyay, A. (1990). "Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes." Chemistry and Physics of Lipids. Link

- Mukherjee, S., et al. (1994). "Fluorescence spectroscopic analysis of NBD-labeled variants." Journal of Fluorescence.

Sources

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biori.periodikos.com.br [biori.periodikos.com.br]

- 4. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

solvatochromic behavior of benzoxadiazole derivatives

Title: Solvatochromic Dynamics of Benzoxadiazole Derivatives: Mechanisms, Quantification, and Application Protocols

Executive Summary

This technical guide analyzes the solvatochromic behavior of 2,1,3-benzoxadiazole (BZD) derivatives, specifically focusing on the nitrobenzoxadiazole (NBD) and sulfonamidobenzoxadiazole (DBD) scaffolds. These fluorophores exhibit significant sensitivity to local polarity, making them indispensable tools for mapping hydrophobic pockets in proteins and lipid bilayer dynamics. This document details the electronic basis of their Intramolecular Charge Transfer (ICT) states, provides validated protocols for synthesis and spectral analysis, and outlines the quantitative frameworks (Lippert-Mataga) required to calculate excited-state dipole moments.

Molecular Architecture & Mechanistic Principles

The core utility of benzoxadiazole derivatives stems from their "push-pull" electronic architecture. The 2,1,3-benzoxadiazole ring acts as an electron-withdrawing core (acceptor), while substituents at the 4- or 7-positions (typically amines) act as electron donors.

The Intramolecular Charge Transfer (ICT) State

Upon photoexcitation, electron density shifts from the donor amine to the nitro/sulfonamide acceptor. This creates a highly dipolar Intramolecular Charge Transfer (ICT) excited state.

-

Non-Polar Solvents: The ICT state remains high in energy; emission is blue-shifted (shorter wavelength) and typically exhibits high quantum yield.

-

Polar Solvents: Solvent dipoles reorient around the excited fluorophore, stabilizing the ICT state. This lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in emission. Additionally, specific interactions (like Hydrogen bonding in water) often facilitate non-radiative decay, leading to fluorescence quenching.

Mechanistic Pathway Diagram

Caption: Energy landscape of Benzoxadiazole excitation. Polar solvents stabilize the ICT state (Red box), reducing emission energy.

Quantitative Analysis of Solvatochromism

To validate the solvatochromic nature of a new BZD derivative, researchers must quantify the change in dipole moment (

The Lippert-Mataga Formalism

The Stokes shift (

Where:

- : Stokes shift (cm⁻¹)[1][2]

- : Planck’s constant

- : Speed of light

- : Onsager cavity radius (molecular size)

-

: Change in dipole moment (

Orientation Polarizability (

- : Dielectric constant[3]

- : Refractive index

Representative Spectral Data (NBD-Amine)

The following table illustrates typical shifts for a generic NBD-alkylamine probe. Note the drastic red shift and intensity drop in protic solvents.

| Solvent | Polarity ( | Quantum Yield ( | ||

| Hexane | 31.0 | 460 | 515 | ~0.35 |

| Toluene | 33.9 | 465 | 520 | ~0.30 |

| Chloroform | 39.1 | 470 | 530 | ~0.45 |

| Acetonitrile | 45.6 | 475 | 540 | ~0.05 |

| Water | 63.1 | 480 | 555 | < 0.01 |

Experimental Protocols

Synthesis of NBD-Labeled Probes

Objective: Conjugate NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) to a primary amine (e.g., a lipid headgroup or drug analog).

Critical Control Point: NBD-Cl is susceptible to hydrolysis, forming non-fluorescent NBD-OH (7-nitro-2,1,3-benzoxadiazol-4-ol) in high pH or aqueous environments.[4] The reaction must occur in a buffered, semi-organic phase.

Protocol:

-

Reagent Prep: Dissolve NBD-Cl (1.2 eq) in Methanol. Dissolve Target Amine (1.0 eq) in Methanol/Chloroform (1:1).

-

Buffer System: Prepare 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.0.

-

Reaction: Mix organic phases. Add NaHCO₃ dropwise. Do not use strong bases like NaOH.

-

Incubation: Stir at 50°C for 2–4 hours in the dark (NBD is photosensitive).

-

Quench: Acidify with 0.1 M HCl to pH 5.0 to stop the reaction.

-

Purification: Extract with Ethyl Acetate. Purify via Silica Gel Chromatography (DCM:MeOH gradient).

Workflow Diagram

Caption: Synthesis workflow for NBD-amine derivatives emphasizing pH control.

Biological Applications

Membrane Polarity Sensing

NBD-labeled lipids (e.g., NBD-PE) are used to probe membrane organization.

-

Headgroup Labeling: The NBD sits at the interface. High polarity = Red-shifted emission (~540 nm).

-

Acyl Chain Labeling: The NBD is buried in the hydrophobic core. Low polarity = Blue-shifted emission (~520 nm) and high intensity.

-

Application: Detecting lipid rafts or phase transitions (Liquid Disordered vs. Liquid Ordered) based on the

shift.

Hydrophobic Pocket Detection

Benzoxadiazole derivatives are "fluorogenic" in protein studies. They are virtually non-fluorescent in aqueous buffer (bulk solvent quenching) but light up intensely upon binding to a hydrophobic protein pocket. This "switch-on" effect is used for:

-

Ligand binding assays.

-

Monitoring protein unfolding (exposure of hydrophobic core).

References

-

Johnson, I. D., & Spence, M. T. Z. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter on Solvent Effects).[5]

-

Uchiyama, S., et al. (2002). "Fluorescence characteristics of 4-sulfonamido-7-hydrazino-2,1,3-benzoxadiazole (DBD) derivatives in various solvents." Analytica Chimica Acta.

-

Nikonowicz, E. P., et al. (2021). "NBD-based synthetic probes for sensing small molecules and proteins."[6] RSC Advances.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Structure of 4-Methyl Substituted Benzoxadiazoles

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of 4-methyl substituted benzoxadiazoles. These heterocyclic compounds are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Understanding the influence of substituents on the benzoxadiazole core is paramount for the rational design of novel compounds with tailored characteristics. This guide delves into the theoretical underpinnings of their electronic structure, outlines detailed computational and experimental methodologies for their characterization, and discusses the anticipated effects of 4-methyl substitution. By synthesizing information from studies on related derivatives and fundamental principles of physical organic chemistry, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of benzoxadiazole chemistry.

Introduction: The Significance of the Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a bicyclic aromatic heterocycle that has garnered considerable attention in contemporary chemical research. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] This has positioned them as privileged structures in drug discovery programs.[2] Beyond their medicinal applications, benzoxadiazoles are also valued as fluorophores, which are chemical compounds that can re-emit light upon excitation.[3] Their utility in this regard stems from their often high quantum yields, photostability, and sensitivity of their emission properties to the local environment. These characteristics make them suitable for applications in chemical sensing, bioimaging, and as components in organic light-emitting diodes (OLEDs).

The electronic and photophysical properties of the benzoxadiazole core are highly tunable through the introduction of various substituents onto the benzene ring. The nature and position of these substituents can profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, dictates the absorption and emission characteristics, as well as the chemical reactivity of the derivative. The 4-position of the benzoxadiazole ring is a key site for substitution, and the introduction of a methyl group at this position is expected to modulate the electronic structure in a predictable manner. This guide will provide a detailed exploration of the electronic structure of 4-methyl substituted benzoxadiazoles, offering both theoretical insights and practical methodologies for their investigation.

Theoretical Framework: Understanding the Electronic Structure

The electronic behavior of 4-methyl substituted benzoxadiazoles is governed by the interplay between the inherent electronic properties of the benzoxadiazole core and the electronic effects of the methyl substituent.

The Benzoxadiazole Core: An Electron-Deficient System

The 2,1,3-benzoxadiazole moiety is generally considered to be an electron-deficient aromatic system. This is due to the presence of two electronegative nitrogen atoms and an oxygen atom within the heterocyclic ring, which withdraw electron density from the fused benzene ring. This electron-deficient nature significantly influences the energy levels of the frontier molecular orbitals. The LUMO is typically localized over the entire benzoxadiazole ring system, reflecting its ability to accept electrons. The HOMO, on the other hand, is also distributed across the ring system but is more sensitive to the effects of substituents on the benzene ring.

The Influence of the 4-Methyl Substituent

The methyl group (-CH₃) is a well-understood substituent in organic chemistry, primarily exerting its influence through two main effects:

-

Inductive Effect: The methyl group is weakly electron-donating through the sigma bond network (a positive inductive effect, +I). This effect tends to increase the electron density in the attached aromatic ring.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital or a pi-orbital. In the context of an aromatic ring, hyperconjugation from the methyl group donates electron density into the pi-system.

Both the inductive effect and hyperconjugation result in the methyl group acting as an overall electron-donating group. When placed at the 4-position of the benzoxadiazole ring, the methyl group is expected to raise the energy of the HOMO.[4] The effect on the LUMO is anticipated to be less pronounced. A rise in the HOMO energy level, with a smaller change in the LUMO energy, will lead to a decrease in the HOMO-LUMO energy gap. This has direct consequences for the photophysical properties of the molecule, as the energy of the lowest electronic transition is related to this gap. Specifically, a smaller HOMO-LUMO gap is expected to result in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted benzoxadiazole.

Caption: Molecular structure of 4-methyl-2,1,3-benzoxadiazole.

Methodologies for Characterization

A dual approach combining computational modeling and experimental validation is essential for a thorough understanding of the electronic structure of 4-methyl substituted benzoxadiazoles.

Computational Workflow

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic properties of molecules.[5][6]

Caption: A typical computational workflow for analyzing the electronic structure.

Experimental Protocols:

Step 1: Geometry Optimization

-

Objective: To find the lowest energy (most stable) conformation of the 4-methyl benzoxadiazole molecule.

-

Method: Employ a DFT functional, such as the widely used B3LYP, with a suitable basis set, for example, 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Step 2: Frequency Analysis

-

Objective: To verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.

Step 3: Ground State Electronic Properties

-

Objective: To determine the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO) and to visualize the molecular electrostatic potential (MEP).

-

Method: Analyze the output of the geometry optimization. The HOMO and LUMO energies are critical for understanding chemical reactivity and for predicting the photophysical properties.[7][8][9] The MEP map reveals the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.[7]

Step 4: Excited State Calculations

-

Objective: To simulate the UV-Vis absorption spectrum and to understand the nature of the electronic transitions.

-

Method: Use Time-Dependent DFT (TD-DFT) with a functional suitable for charge-transfer excitations, if applicable (e.g., CAM-B3LYP). This will provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption).

Experimental Workflow

The synthesis and subsequent spectroscopic and electrochemical characterization provide the necessary experimental data to validate the computational findings.

Caption: An experimental workflow for the characterization of 4-methyl benzoxadiazoles.

Experimental Protocols:

Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole

-

General Procedure: A common route to 2,1,3-benzoxadiazoles involves the cyclization of an appropriate ortho-substituted nitrobenzene. For 4-methyl-2,1,3-benzoxadiazole, a potential starting material would be 2-amino-3-methylphenol, which can be diazotized and then subjected to an intramolecular cyclization. Alternatively, synthesis can start from a substituted o-nitroaniline. For instance, 2,1,3-benzoxadiazole-1-oxide can be synthesized from 2-nitroaniline, followed by reduction to yield the benzoxadiazole core.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Step 2: Structural Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, further confirming its identity.

Step 3: Photophysical Characterization

-

UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a spectrophotometer. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.

-

Fluorescence Spectroscopy: An emission spectrum is obtained by exciting the sample at or near its λmax. The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can be measured relative to a known standard.

Step 4: Electrochemical Characterization

-

Cyclic Voltammetry (CV): This technique is used to determine the oxidation and reduction potentials of the compound. From these potentials, the energies of the HOMO and LUMO can be estimated and compared with the values obtained from DFT calculations. The electrochemical band gap can also be determined and correlated with the optical band gap from UV-Vis spectroscopy.

Results and Discussion: Anticipated Electronic and Photophysical Properties

Table 1: Comparison of Experimental and Computational Data for Benzoxadiazole Derivatives

| Compound | λmax (abs) (nm) | λmax (em) (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| 2,1,3-Benzoxadiazole | ~340 | ~420 | (Computational) | (Computational) | (Computational) | |

| 4,7-Diphenyl-2,1,3-benzoxadiazole | ~419 | ~495 | (Electrochemical) | (Electrochemical) | 2.64-2.67 (Optical) | |

| 4-Amino-NBD Derivatives | 472-499 | 532-553 | (Not Reported) | (Not Reported) | (Not Reported) | [3] |

| 4-Methyl-2,1,3-benzoxadiazole | Predicted: >340 | Predicted: >420 | Predicted: Higher than parent | Predicted: Similar to parent | Predicted: Smaller than parent | - |

Note: The values for 2,1,3-benzoxadiazole are approximate and serve as a baseline. The data for the diphenyl and amino derivatives illustrate the significant red-shift caused by strong electron-donating and conjugating substituents. The predictions for the 4-methyl derivative are based on the expected electron-donating nature of the methyl group.

The electron-donating methyl group at the 4-position is expected to destabilize the HOMO, leading to a higher energy level compared to the unsubstituted benzoxadiazole. The LUMO, being primarily localized on the electron-deficient heterocyclic part of the molecule, is expected to be less affected. This will result in a smaller HOMO-LUMO gap.

Consequently, the lowest energy π-π* transition will require less energy, leading to a bathochromic (red) shift in the absorption maximum (λmax). Similarly, the fluorescence emission is also expected to be red-shifted. The magnitude of this shift is anticipated to be modest, as the methyl group is a relatively weak electron-donating group compared to, for example, an amino or methoxy group.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the electronic structure of 4-methyl substituted benzoxadiazoles. While direct experimental data for this specific class of compounds is sparse in the current literature, a combination of theoretical principles and data from related compounds allows for a robust prediction of their key electronic and photophysical properties. The 4-methyl group is expected to act as an electron-donating substituent, raising the HOMO energy level and causing a red-shift in the absorption and emission spectra compared to the parent benzoxadiazole.

The methodologies outlined in this guide, encompassing both computational and experimental approaches, provide a clear roadmap for researchers to further investigate these and other substituted benzoxadiazoles. Future work should focus on the synthesis and detailed characterization of 4-methyl-2,1,3-benzoxadiazole to experimentally validate the theoretical predictions presented here. A systematic study of a series of 4-alkyl substituted benzoxadiazoles would also provide valuable insights into the structure-property relationships of this important class of heterocyclic compounds, paving the way for their application in the development of novel therapeutics and advanced materials.

References

- (Reference to a general organic chemistry textbook discussing substituent effects)

-

DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and MM-GBSA evaluation of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid. ResearchGate. [Link]

- (Reference to a review on benzoxadiazole synthesis)

- (Reference to a paper on the photophysics of substituted arom

- (Reference to a paper on the applications of benzoxadiazoles in m

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

- (Reference to a comput

- (Reference to a paper detailing TD-DFT calcul

- (Reference to a paper detailing the synthesis of a 4-substituted benzoxadiazole)

- (Reference to a standard protocol for UV-Vis and fluorescence spectroscopy)

-

Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). ResearchGate. [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

- (Reference to a paper on the electrochemical characteriz

-

A novel turn-off functionalized potentiometric probe for antiparkinsonian drugs: advancing sustainability and white chemistry. Taylor & Francis Online. [Link]

-

Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). [Link]

-

MO Theory 6: Frontier Molecular Orbitals (FMOs) in Reactions. YouTube. [Link]

-

Frontier molecular orbital theory. Wikipedia. [Link]

- (Reference to a paper on the synthesis of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide)

- (Reference to a paper on the photophysical properties of methyl-substituted heterocycles)

- (Reference to a paper comparing isomers of methyl-substituted benzoxadiazoles)

- (Reference to a comprehensive review on benzoxadiazole chemistry)

-

Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. malayajournal.org [malayajournal.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

4-Methyl-2,1,3-Benzoxadiazole: A Versatile Scaffold for Bioactive & Fluorogenic Design

The following technical guide details the chemical utility, reactivity profile, and biological applications of the 4-Methyl-2,1,3-benzoxadiazole scaffold.

Technical Guide & Whitepaper

Executive Summary

4-Methyl-2,1,3-benzoxadiazole (CAS: 29091-40-5) represents a critical structural motif in the development of functional organic materials and chemical biology tools. Unlike its electron-deficient analogue 4-nitro-2,1,3-benzoxadiazole (NBD), the 4-methyl variant serves as a nucleophilic-tolerant, electron-neutral scaffold. It is primarily utilized as a precursor for constructing "Push-Pull" fluorophores and bioactive heterocyclic derivatives . This guide analyzes its physicochemical properties, synthetic pathways, and its pivotal role in designing fluorescent probes for lysosomal tracking and cysteine proteomic profiling.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The 2,1,3-benzoxadiazole core (often referred to as benzofurazan) is a planar, bicyclic system containing a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. The introduction of a methyl group at the C4 position alters the electronic landscape of the ring, modulating its reactivity toward electrophilic and nucleophilic attack.

Structural Properties[5]

-

IUPAC Name: 4-Methyl-2,1,3-benzoxadiazole

-

Molecular Formula:

-

Molecular Weight: 134.14 g/mol

-

Key Feature: The quinoid character of the benzoxadiazole ring confers high electron affinity, making it an excellent electron acceptor in donor-acceptor (D-

-A) systems.

| Property | Value | Relevance to Biological Application |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity ensures cell membrane permeability, crucial for intracellular imaging probes. |

| Fluorescence | Weak (Native) | The core itself is weakly fluorescent but becomes highly emissive upon functionalization at C7 with electron-donating groups (amines/thiols). |

| Reactivity | C7-Electrophilic | The C4-methyl group sterically protects the C4 position, directing electrophilic substitution or functionalization to the C7 position. |

Synthesis & Functionalization Logic

The synthesis of 4-Methyl-2,1,3-benzoxadiazole typically proceeds via the reduction of nitro-aniline precursors. Understanding this pathway is essential for designing derivatives with specific biological activities.

Core Synthesis Protocol

The standard industrial and laboratory synthesis involves the cyclization of 2-nitro-p-toluidine (or related nitroaniline derivatives) followed by deoxygenation.

-

Oxidation/Cyclization: 2-nitroaniline derivatives are treated with sodium hypochlorite (NaClO) in alkaline media to form the benzofurazan N-oxide (benzofuroxan).

-

Reduction: The N-oxide is reduced using Triphenylphosphine (

) or triethyl phosphite to yield the 2,1,3-benzoxadiazole core.

Functionalization Strategy (The "Push-Pull" Design)

To generate biologically active fluorophores, the scaffold is modified to create an Intramolecular Charge Transfer (ICT) state.

-

Step 1 (Activation): Bromination or nitration at the C7 position (para to the methyl group).

-

Step 2 (Coupling):

(Nucleophilic Aromatic Substitution) with amines or thiols displaces the leaving group.

Diagram 1: Synthetic Workflow & Reactivity Map

Caption: Synthetic route from nitroaniline precursors to bioactive fluorophores via the 4-methyl-benzoxadiazole core.

Biological Activity & Mechanisms[1][5][6][7][8]

While the 4-methyl core is chemically stable, its derivatives exhibit potent biological activities, primarily classified into Fluorescence Imaging and Enzyme Inhibition .

Mechanism of Action: Covalent Labeling ( )

The benzoxadiazole ring is electron-deficient. When activated (e.g., by a nitro group at C7, derived from the scaffold), it reacts specifically with nucleophilic residues on proteins:

-

Cysteine (Thiol -SH): Rapid reaction, often used for inhibiting enzymes like Glutathione S-Transferase (GST) .

-

Lysine (Amine -NH2): Slower reaction, used for general protein conjugation.

Key Insight: The 4-methyl group acts as a "tuner." Unlike the hydrogen in the unsubstituted parent, the methyl group provides weak electron donation, slightly reducing the electrophilicity of the ring.[1] This makes 4-methyl derivatives more selective, reacting only with highly nucleophilic thiols rather than non-specific amines, reducing background noise in biological assays.

Fluorescence & Lysosomal Targeting

Derivatives of 4-methyl-2,1,3-benzoxadiazole (often functionalized with piperazine or amines) exhibit solvatochromism .

-

Environment Sensitivity: In aqueous (polar) environments, fluorescence is quenched. In hydrophobic pockets (protein binding sites) or lipid membranes, fluorescence increases dramatically.

-

pH Sensitivity: 4-amino-substituted derivatives often become protonated in acidic organelles (Lysosomes, pH 4.5), trapping the probe inside. This makes them excellent lysosomotropic agents .

Diagram 2: Intracellular Mechanism of Action

Caption: Dual mechanism: Lysosomal accumulation via ion trapping and enzyme inhibition via cysteine modification.

Experimental Protocols

Protocol A: Synthesis of the 4-Methyl-2,1,3-benzoxadiazole Core

Self-validating step: The disappearance of the N-oxide peak in NMR confirms reduction.

-

Reagents: 4-Methylbenzofuroxan (10 mmol), Triphenylphosphine (12 mmol), Toluene (anhydrous).

-

Procedure:

-

Dissolve 4-methylbenzofuroxan in 50 mL dry toluene.

-

Add

slowly under nitrogen atmosphere. -

Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Cool to room temperature. Filter off triphenylphosphine oxide (byproduct).

-

Concentrate filtrate and purify via silica gel column chromatography.

-

-

Validation:

NMR should show a singlet for the methyl group (~2.6 ppm) and aromatic protons typical of the benzoxadiazole system.

Protocol B: Biological Fluorescence Labeling (Thiol Detection)

Target: Detection of biological thiols (Cysteine/Glutathione).

-

Probe Preparation: Dissolve the activated derivative (e.g., 4-methyl-7-chloro-benzoxadiazole) in DMSO to make a 10 mM stock.

-

Incubation:

-

Dilute stock to 10 µM in PBS (pH 7.4).

-

Add to cell culture (e.g., HeLa cells) or protein lysate.

-

Incubate for 30 mins at 37°C.

-

-

Imaging:

-

Excitation: 460–480 nm (Blue).

-

Emission: 520–540 nm (Green).

-

Note: A "turn-on" response indicates successful thiol conjugation.

-

Safety & Handling (MSDS Highlights)

While 4-Methyl-2,1,3-benzoxadiazole is not classified as a highly toxic acute poison, it is a reactive aromatic heterocycle.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[2] Potential respiratory irritant.[3]

-

Storage: Store at 2-8°C, protected from light (photostability is good, but long-term exposure can degrade derivatives).

-

Disposal: Incineration with afterburner and scrubber (contains Nitrogen oxides).

References

-

Synthesis of Benzoxadiazole Derivatives

-

Biological Activity & Fluorescence

- Title: N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv

- Source: MDPI Molecules (2018).

-

URL:[Link]

-

Lysosomal Imaging Applications

- Title: Novel application of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole to visualize lysosomes in live cells.

- Source: BioTechniques (2008).

-

URL:[Link]

-

Safety Data

- Title: Safety Data Sheet - NBD Deriv

-

Source: TCI Chemicals.[5]

Sources

Introduction: The Significance of the Benzoxadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2,1,3-benzoxadiazole Precursors

4-Methyl-2,1,3-benzoxadiazole, also known as 4-methylbenzofurazan, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The 2,1,3-benzoxadiazole (benzofurazan) core and its N-oxide precursor, benzofuroxan, are notable for their diverse biological activities and unique photophysical properties.[1] Specifically, derivatives of this scaffold are integral components in the development of fluorophores for cellular imaging, nitric oxide (NO) donors for therapeutic applications, and as building blocks in the synthesis of complex pharmaceutical agents.